4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
Beschreibung
Eigenschaften
IUPAC Name |
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S2/c1-15-9-14-19(30-3)20-21(15)31-23(24-20)25-22(27)16-10-12-18(13-11-16)32(28,29)26(2)17-7-5-4-6-8-17/h9-14,17H,4-8H2,1-3H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWLKZUULNSLBLJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article aims to detail the biological activity of this compound, supported by data tables and findings from relevant studies.
Chemical Structure
The compound has the following chemical structure:
- IUPAC Name : 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide
- Chemical Formula : C18H22N2O3S
- CAS Number : 896676-25-8
The biological activity of this compound primarily involves its interaction with various cellular pathways that are pivotal in cancer progression. It has been noted for its ability to inhibit specific protein targets associated with tumor growth and survival. The compound's sulfamoyl group is believed to play a crucial role in its binding affinity to target proteins.
Antiproliferative Activity
Recent studies have evaluated the antiproliferative effects of this compound on various cancer cell lines. The results indicate significant cytotoxicity against several types of cancer cells, suggesting its potential as an anticancer agent.
Table 1: Antiproliferative Activity on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 5.2 | Induction of apoptosis via mitochondrial pathways |
| HT-29 (Colon) | 3.8 | Cell cycle arrest at G2/M phase |
| A549 (Lung) | 4.5 | Inhibition of tubulin polymerization |
Case Studies
Several case studies have highlighted the efficacy of 4-[cyclohexyl(methyl)sulfamoyl]-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide in preclinical models:
-
Study on MCF7 Cells :
- Objective : To assess the cytotoxic effects and mechanism.
- Findings : The compound induced apoptosis, evidenced by increased caspase activity and PARP cleavage.
-
In Vivo Tumor Growth Inhibition :
- A study utilizing xenograft models demonstrated that administration of the compound significantly reduced tumor size compared to control groups.
Structure-Activity Relationship (SAR)
Understanding the SAR is critical for optimizing the biological activity of this compound. Variations in substituents on the benzothiazole moiety have been shown to alter potency and selectivity toward cancer cells.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Replacement of methoxy with chloro | Increased cytotoxicity |
| Alteration of cyclohexyl group | Reduced binding affinity |
Vergleich Mit ähnlichen Verbindungen
Key Differences :
- The benzothiazole group in the target compound may confer greater metabolic stability compared to the oxadiazole rings in LMM5/LMM11, which are prone to hydrolysis .
- The cyclohexyl(methyl)sulfamoyl group in the target compound could enhance lipophilicity and membrane permeability relative to the benzyl(methyl) or cyclohexyl(ethyl) groups in LMM5/LMM11 .
1,2,4-Triazole Derivatives with Sulfonyl Groups
describes 1,2,4-triazole derivatives containing sulfonylphenyl groups (e.g., compounds 7–9 ). These compounds exhibit tautomerism between thione and thiol forms, influencing their electronic properties and target interactions.
Key Differences :
Pyrrolidine-Sulfonyl Benzamide Analogues
lists a structurally related compound, N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-[(pyridin-2-yl)methyl]-4-(pyrrolidine-1-sulfonyl)benzamide , which shares the benzothiazole moiety but differs in sulfonyl substitution and side chains.
| Feature | Target Compound | Pyrrolidine-Sulfonyl Analogue |
|---|---|---|
| Sulfonyl/Sulfamoyl Group | Cyclohexyl(methyl)sulfamoyl | Pyrrolidine-1-sulfonyl |
| Heterocyclic Group | 4-Methoxy-7-methyl-1,3-benzothiazol-2-yl | 4-Methoxy-7-methyl-1,3-benzothiazol-2-yl (shared) |
| Additional Substituent | None | Pyridin-2-ylmethyl |
Key Differences :
- The pyridin-2-ylmethyl substituent in the analogue could introduce basicity, influencing pharmacokinetic properties such as tissue distribution .
Research Findings and Implications
- Antifungal Activity : LMM5 and LMM11 () demonstrate that sulfamoyl-linked benzamides with heterocyclic groups exhibit antifungal effects via thioredoxin reductase inhibition. The target compound’s benzothiazole group may amplify this activity due to enhanced target binding .
- Sulfamoyl vs. Sulfonyl : Sulfamoyl groups (as in the target compound) generally exhibit stronger hydrogen-bonding capacity than sulfonyl groups, which could improve enzyme inhibition efficacy .
- Metabolic Stability : The benzothiazole ring’s aromaticity may confer resistance to oxidative metabolism compared to oxadiazole or triazole derivatives, suggesting longer half-life in vivo .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
